Cas no 692889-16-0 (2-Thiophenamine, 4-(4-pyridinyl)-)

2-Thiophenamine, 4-(4-pyridinyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenamine, 4-(4-pyridinyl)-
- CZMBSPFWRYOPOP-UHFFFAOYSA-N
- 4-(Pyridin-4-yl)thiophen-2-amine
- 692889-16-0
- SCHEMBL3258545
- AKOS004123522
- 4-pyridin-4-ylthiophen-2-amine
- 4-(4-pyridinyl)-2-thiophenamine
- AT-057/43469674
- 4-Pyridin-4-yl-thiophen-2-ylamine
-
- インチ: InChI=1S/C9H8N2S/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H,10H2
- InChIKey: CZMBSPFWRYOPOP-UHFFFAOYSA-N
- ほほえんだ: C1=CN=CC=C1C2=CSC(=C2)N
計算された属性
- せいみつぶんしりょう: 176.041
- どういたいしつりょう: 176.041
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2A^2
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Thiophenamine, 4-(4-pyridinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029198033-1g |
4-(Pyridin-4-yl)thiophen-2-amine |
692889-16-0 | 95% | 1g |
$662.50 | 2023-09-01 |
2-Thiophenamine, 4-(4-pyridinyl)- 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
2-Thiophenamine, 4-(4-pyridinyl)-に関する追加情報
Introduction to 2-Thiophenamine, 4-(4-pyridinyl)- (CAS No. 692889-16-0) and Its Emerging Applications in Chemical Biology
2-Thiophenamine, 4-(4-pyridinyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 692889-16-0, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiopheneamine class, characterized by the presence of a thiophene ring fused with an amine functional group, further substituted with a pyridine moiety at the 4-position. The combination of these structural elements imparts distinct chemical and electronic characteristics, making it a valuable scaffold for the development of novel pharmaceuticals and bioactive molecules.
The thiophenamine core is known for its stability and ability to engage in various hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems. The pyridine substituent enhances the compound's solubility in polar solvents and introduces additional binding pockets for interaction with biological targets. Such features have positioned 2-Thiophenamine, 4-(4-pyridinyl)- as a promising candidate for drug discovery efforts targeting neurological disorders, infectious diseases, and cancer.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding affinity and mechanism of action of 2-Thiophenamine, 4-(4-pyridinyl)- with high precision. Studies suggest that this compound exhibits potent inhibitory effects on certain enzymes and receptors involved in pathogenic processes. For instance, preliminary in silico simulations have indicated that it may interfere with the activity of kinases and proteases that are aberrantly expressed in tumor cells, offering a potential therapeutic strategy against malignancies.
In parallel, experimental investigations have begun to unravel the pharmacokinetic properties of 2-Thiophenamine, 4-(4-pyridinyl)-. Pharmacokinetic studies using cell culture models have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system (CNS) disorders. These findings are particularly exciting given the growing demand for innovative therapeutic agents capable of addressing neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
The structural versatility of 2-Thiophenamine, 4-(4-pyridinyl)- also allows for modifications that can enhance its biological efficacy or reduce off-target effects. Researchers have explored derivatives of this compound by introducing additional functional groups or altering the substitution pattern on the thiophene ring. Such modifications have led to compounds with improved selectivity and potency against specific disease targets. For example, derivatives with halogenated pyridine groups have shown enhanced binding affinity to certain receptor families implicated in inflammation and pain signaling.
Moreover, the synthesis of 2-Thiophenamine, 4-(4-pyridinyl)- has been optimized using modern catalytic methods to improve yield and scalability. Transition metal-catalyzed cross-coupling reactions have been particularly effective in constructing the heterocyclic framework efficiently. These synthetic advancements not only facilitate research but also pave the way for industrial production of related compounds for clinical trials.
The intersection of medicinal chemistry and chemical biology has further highlighted the importance of 2-Thiophenamine, 4-(4-pyridinyl)- as a tool compound for studying biological pathways. Researchers are employing it as an intermediate in probe development to investigate enzyme function and cellular signaling networks. Its ability to modulate specific biochemical pathways has provided new insights into disease mechanisms and has inspired novel therapeutic approaches.
Looking ahead, the future prospects of 2-Thiophenamine, 4-(4-pyridinyl)- are promising as more research unfolds. Ongoing clinical trials are expected to validate its therapeutic potential in treating various conditions. Additionally, collaborations between academia and industry are likely to accelerate the discovery pipeline by leveraging synthetic chemistry innovations and high-throughput screening technologies.
In conclusion,2-Thiophenamine, 4-(4-pyridinyl)- (CAS No. 692889-16-0) represents a significant advancement in chemical biology research due to its unique structural features and multifaceted applications. Its potential as a pharmacological agent continues to be explored through interdisciplinary efforts involving computational modeling, synthetic chemistry, and biological assays. As our understanding of its properties deepens, so too does its promise as a cornerstone molecule in next-generation drug development.
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